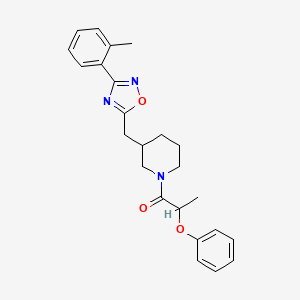

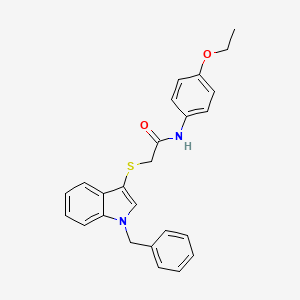

![molecular formula C18H16ClN3O2S B2608564 Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034500-53-1](/img/structure/B2608564.png)

Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

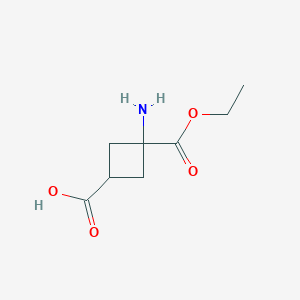

“Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis . They have been synthesized as part of efforts to discover novel anti-tubercular and anti-Parkinsonian agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For instance, some compounds have been found to have a melting point of over 350°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

A study demonstrated the use of amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare derivatives, including those similar to the chemical structure , showing variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel et al., 2011). Additionally, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the chemical structure of interest, has been identified as new anti-mycobacterial chemotypes. This was after the synthesis and in vitro testing of structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis H37Rv strain, with several compounds showing anti-mycobacterial potential (Pancholia et al., 2016).

Molecular Structure and Interaction Studies

The synthesis and structural exploration, including Hirshfeld surface analysis of a novel bioactive heterocycle similar to the requested compound, were conducted to evaluate its antiproliferative activity. The compound's structure was characterized using various spectral studies, and its stability was attributed to inter and intra-molecular hydrogen bonds (Prasad et al., 2018). Furthermore, the thermal, optical, etching, structural studies, and theoretical calculations of a related compound provided insights into its stability and interaction energies between molecules, evaluated through density functional theory (DFT) calculations (Karthik et al., 2021).

Molecular Docking and Synthesis Studies

The synthesis of 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives was catalyzed by piperidine under ultrasonic irradiation, indicating an efficient procedure for synthesizing compounds with potential anticancer activities through molecular docking studies on estrogen and progesterone receptors (Shirani et al., 2021).

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c19-14-9-20-6-5-16(14)24-13-2-1-7-22(10-13)18(23)12-3-4-15-17(8-12)25-11-21-15/h3-6,8-9,11,13H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIRTPHOCFIDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=C(C=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

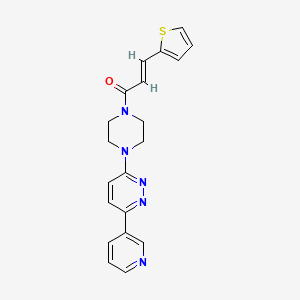

![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)

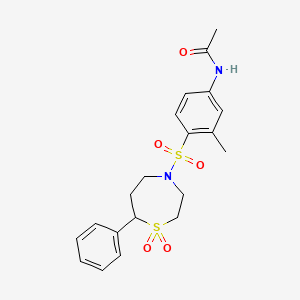

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)

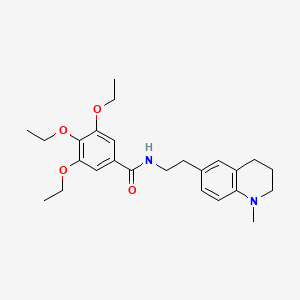

![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2608499.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)